Tiazotic acid

Description

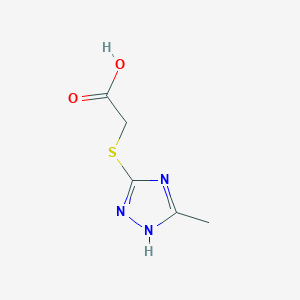

Structure

3D Structure

Properties

IUPAC Name |

2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2S/c1-3-6-5(8-7-3)11-2-4(9)10/h2H2,1H3,(H,9,10)(H,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJUNWHNRDPRNBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NN1)SCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40214967 | |

| Record name | Tiazotic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40214967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64679-65-8 | |

| Record name | 2-[(3-Methyl-1H-1,2,4-triazol-5-yl)thio]acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64679-65-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tiazotic acid [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064679658 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 64679-65-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78999 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tiazotic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40214967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [(3-methyl-1H-1,2,4-triazol-5-yl)thio]acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.244.688 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TIAZOTIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YEZ00M9XKN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-((5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-((5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl)acetic acid, a molecule of interest in pharmaceutical research, also known by the name Tiazotic acid.[1][2][3][4][5] This document outlines the synthetic pathway, detailed experimental protocols, and key characterization data.

Synthetic Pathway Overview

The synthesis of 2-((5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl)acetic acid is typically achieved through a two-step process. The first step involves the synthesis of the key intermediate, 5-methyl-1H-1,2,4-triazole-3-thiol. This is followed by the S-alkylation of this intermediate with chloroacetic acid under basic conditions.

Caption: Overall synthetic pathway for 2-((5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl)acetic acid.

Physicochemical Properties and Identification

A summary of the key physicochemical properties of the target molecule is provided below.

| Property | Value | Reference |

| IUPAC Name | 2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid | [2] |

| Synonyms | This compound, 2-((5-methyl-1H-1,2,4-triazol-3-yl)thio)acetic acid | [2][3] |

| CAS Number | 64679-65-8 | [6] |

| Molecular Formula | C₅H₇N₃O₂S | [6] |

| Molecular Weight | 173.19 g/mol | [6] |

| Melting Point | 226 °C | [6][7] |

| Appearance | White to off-white solid | [7] |

Detailed Experimental Protocols

The following protocols are based on established chemical principles for the synthesis of 1,2,4-triazole derivatives and their subsequent alkylation.

Step 1: Synthesis of 5-methyl-1H-1,2,4-triazole-3-thiol

This procedure is adapted from general methods for the synthesis of 5-substituted-1,2,4-triazole-3-thiols. The synthesis starts from the reaction of thiocarbohydrazide with acetic acid, followed by cyclization.

Materials and Reagents:

-

Thiocarbohydrazide

-

Glacial Acetic Acid

-

Water

Procedure:

-

A mixture of thiocarbohydrazide and an equimolar amount of glacial acetic acid is heated under reflux. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Upon completion of the initial reaction to form the presumed N-acetylthiocarbohydrazide intermediate, continued heating will induce cyclization.

-

After cooling, the reaction mixture is poured into cold water to precipitate the product.

-

The crude 5-methyl-1H-1,2,4-triazole-3-thiol is collected by filtration, washed with cold water, and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or water.

Step 2: Synthesis of 2-((5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl)acetic acid

This step involves the nucleophilic substitution reaction between the synthesized triazole-thiol and chloroacetic acid.[1]

Materials and Reagents:

-

5-methyl-1H-1,2,4-triazole-3-thiol

-

Chloroacetic acid

-

Sodium hydroxide (or another suitable base)

-

Ethanol/Water (1:1 v/v) solvent mixture[1]

-

Hydrochloric acid (for acidification)

Procedure:

-

Dissolve 5-methyl-1H-1,2,4-triazole-3-thiol in an ethanol-water (1:1 v/v) solvent mixture.[1]

-

Add an equimolar amount of sodium hydroxide to the solution to form the sodium salt of the thiol.

-

To this solution, add an equimolar amount of chloroacetic acid.

-

The reaction mixture is then heated under reflux for several hours. The reaction progress should be monitored by TLC.

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The solution is then acidified with dilute hydrochloric acid to precipitate the product.

-

The crude 2-((5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl)acetic acid is collected by filtration, washed with cold water, and dried.

-

Purification can be carried out by recrystallization from a suitable solvent system, such as ethanol/water.

Experimental Workflow and Logic

The following diagrams illustrate the workflow for the synthesis and the logical relationship between the key steps.

Caption: Experimental workflow for the two-step synthesis.

References

- 1. This compound | 64679-65-8 | Benchchem [benchchem.com]

- 2. 2-((5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl)acetic acid | C5H7N3O2S | CID 254566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. aablocks.com [aablocks.com]

- 7. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Chemical Properties of Tiazotic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and pharmacological properties of Tiazotic acid (also known as Thiotriazoline). The information presented herein is intended for researchers, scientists, and professionals involved in drug development and is based on a review of publicly available scientific literature.

Core Chemical and Physical Properties

This compound is a heterocyclic compound with a multifaceted mechanism of action, primarily recognized for its antioxidant and metabolic effects.[1][2][3] It is utilized as a pharmaceutical drug for treating ischemic heart disease in several countries.[4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 2-[(5-Methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid | [4] |

| Synonyms | Thiotriazoline, Tiokor | [1][4] |

| CAS Number | 64679-65-8 | [1][4][5] |

| Molecular Formula | C5H7N3O2S | [4][5] |

| Molecular Weight | 173.19 g/mol | [1][5] |

| InChI Key | OJUNWHNRDPRNBR-UHFFFAOYSA-N | [1][4] |

| Solubility | An ethanol-water (1:1 v/v) mixture is an effective solvent system.[1] Other solvents like Dimethylformamide (DMF) and isopropanol have also been explored in the context of triazole synthesis.[1] | [1] |

| Storage | Store at 4°C under nitrogen. For stock solutions, use within 6 months at -80°C or 1 month at -20°C.[3] | [3] |

Mechanism of Action

This compound exhibits a complex mechanism of action, encompassing potent antioxidant, anti-inflammatory, and immunomodulatory properties.[1][2] Its therapeutic effects are largely attributed to its ability to counteract oxidative stress and modulate cellular metabolism.[1]

Antioxidant Activity

The antioxidant effects of this compound are a cornerstone of its pharmacological profile and are achieved through both direct and indirect mechanisms.[1]

-

Direct Free Radical Scavenging: The molecular structure of this compound contains a thiol group which can donate a hydrogen atom to neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS). This action stabilizes free radicals and prevents them from causing oxidative damage to cellular components like lipids, proteins, and nucleic acids.[1]

-

Enhancement of Endogenous Antioxidant Systems: this compound enhances the body's natural antioxidant defenses by upregulating the expression and activity of key antioxidant enzymes, such as glutathione peroxidase (GPx) and superoxide dismutase (SOD).[1]

Metabolic Regulation

This compound significantly influences cellular bioenergetics, particularly under ischemic conditions.[1]

-

Krebs Cycle Modulation: It has been shown to normalize the processes of the Krebs (tricarboxylic acid) cycle. Research indicates that this compound can increase the levels of key Krebs cycle intermediates such as pyruvate, malate, isocitrate, and succinate.[1]

-

Compensatory Energy Production: Under ischemic conditions where oxygen supply is limited, this compound activates compensatory energy production pathways like the malate-aspartate shunt, helping cells maintain energy production and protecting them from ischemic damage.[1]

Cardiovascular Effects

This compound demonstrates significant cardioprotective and endothelioprotective activities.[2][3]

-

Modulation of Nitric Oxide Synthase (eNOS): Studies have shown that this compound can increase the levels of endothelial nitric oxide synthase (eNOS).[1][2][3] eNOS is a crucial enzyme for the production of nitric oxide (NO), a key molecule in maintaining vascular health and promoting vasodilation. By upregulating eNOS, this compound helps to improve endothelial function.[1]

-

Antiplatelet and Anti-ischemic Activity: The compound exhibits anti-ischemic and antiplatelet activities, which are beneficial in the context of cardiovascular diseases.[2][3] It has also been observed to reduce the level of D-dimer in the blood, which may lower the risk of heart attacks and strokes.[2][3]

Experimental Protocols and Methodologies

The investigation of this compound's properties involves various analytical and synthetic chemistry techniques.

Pharmacokinetic Analysis

To study the absorption, distribution, metabolism, and excretion (ADME) of this compound, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity and specificity.[1]

General Workflow for LC-MS/MS Analysis:

-

Sample Preparation: Extraction of this compound and its metabolites from biological matrices (e.g., plasma, urine).

-

Chromatographic Separation (LC): The extract is injected into a liquid chromatography system. A reversed-phase HPLC column is typically used to separate the analytes based on their polarity.[6]

-

Ionization: The separated compounds are introduced into the mass spectrometer and ionized, commonly using electrospray ionization (ESI).

-

Mass Analysis (MS/MS): The parent ions are selected and fragmented. The resulting fragment ions are detected, providing a highly specific fingerprint for quantification.

Synthesis Protocol

The primary synthesis pathway for this compound involves the nucleophilic substitution reaction between 5-methyl-1H-1,2,4-triazole-3-thiol and chloroacetic acid.[1]

Key Reaction Steps:

-

Nucleophile Formation: The reaction is conducted under alkaline conditions (e.g., using NaOH) to deprotonate the thiol group of 5-methyl-1H-1,2,4-triazole-3-thiol, forming a more potent thiolate nucleophile.[1]

-

Nucleophilic Substitution (SN2): The thiolate anion attacks the electrophilic carbon of chloroacetic acid, displacing the chloride ion to form a new carbon-sulfur bond.[1]

-

Workup and Purification: After the reaction, the mixture is acidified to a pH of 1-2. The crude product is then isolated and purified, typically through extraction and recrystallization.[1]

Table 2: Typical Parameters for this compound Synthesis

| Parameter | Value/Condition | Notes |

| Primary Reactants | 5-methyl-1H-1,2,4-triazole-3-thiol, Chloroacetic acid | [1] |

| Molar Ratio | 1 : 1.2 (Triazole Thiol : Chloroacetic Acid) | Optimized for yield.[1] |

| Solvent System | Ethanol-Water (1:1 v/v) | Balances solubility and reactivity.[1] |

| Reaction Temperature | 60–70 °C | Optimal for reaction kinetics.[1] |

| Reaction Time | 4–6 hours (reflux) | [1] |

| pH Control | Alkaline (e.g., NaOH) during reaction | Essential for thiolate formation.[1] |

| Post-Reaction | Acidification to pH 1-2 | For product precipitation/isolation.[1] |

Conclusion

This compound is a pharmacologically active compound with a well-defined chemical structure and a multifaceted mechanism of action. Its potent antioxidant and metabolic regulatory properties make it a subject of continued research interest, particularly for cardiovascular and metabolic diseases. The methodologies for its synthesis and analysis are well-established, providing a solid foundation for further investigation and development by the scientific community.

References

- 1. This compound | 64679-65-8 | Benchchem [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. glpbio.com [glpbio.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. GSRS [precision.fda.gov]

- 6. Investigations on the pharmacokinetics of alpha-lipoic acid in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 2-((5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl)acetic acid (Tiazotic Acid)

For Researchers, Scientists, and Drug Development Professionals

Nomenclature and Identification

IUPAC Name: 2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid.[1]

Synonyms: A variety of synonyms are used in literature and commercial sources for this compound. The most common are Tiazotic acid, Thiotriazoline, and Tiokor.[1][2][3] Other identifiers include:

-

[(3-methyl-1H-1,2,4-triazol-5-yl)thio]acetic acid[1]

-

[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid[1]

-

2-((5-METHYL-1H-1,2,4-TRIAZOL-3-YL)THIO)ACETIC ACID[1]

-

NSC-78999[1]

-

YEZ00M9XKN[1]

Physicochemical Properties

The fundamental physicochemical properties of 2-((5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl)acetic acid are summarized in the table below. These properties are crucial for its formulation and pharmacokinetic profile.

| Property | Value | Source |

| Molecular Formula | C₅H₇N₃O₂S | PubChem |

| Molecular Weight | 173.20 g/mol | [2] |

| Monoisotopic Mass | 173.03 Da | [4] |

| InChI Key | OJUNWHNRDPRNBR-UHFFFAOYSA-N | [1][2] |

| SMILES | CC1=NC(=NN1)SCC(=O)O | [1] |

| CAS Number | 64679-65-8 | [1][2] |

Synthesis and Manufacturing

The primary and most established method for the synthesis of 2-((5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl)acetic acid is through a nucleophilic substitution reaction.[2]

Synthesis Workflow

The synthesis follows a well-defined pathway, which can be visualized as follows:

References

The Diverse Biological Activities of 1,2,4-Triazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. This technical guide provides an in-depth overview of the anticancer, antifungal, and antimicrobial properties of 1,2,4-triazole derivatives, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows to support further research and development in this promising area.

Anticancer Activity of 1,2,4-Triazole Derivatives

1,2,4-triazole derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines. Their mechanisms of action are diverse and include the inhibition of crucial enzymes and signaling pathways involved in cancer cell proliferation and survival.

Quantitative Anticancer Activity Data

The in vitro anticancer activity of various 1,2,4-triazole derivatives is commonly quantified by their half-maximal inhibitory concentration (IC50) values, determined through assays such as the MTT assay. The following table summarizes the IC50 values of selected 1,2,4-triazole derivatives against different human cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| Thiazolo[3,2-b][1][2][3]-triazole 3b | MCF-7 (Breast) | 1.37 | Doxorubicin | 1.13 |

| Indolyl 1,2,4-triazole Vf | MCF-7 (Breast) | 2.91 | Staurosporine | 3.144 |

| Indolyl 1,2,4-triazole Vg | MCF-7 (Breast) | 0.891 | Staurosporine | 3.144 |

| Indolyl 1,2,4-triazole Vf | MDA-MB-231 (Breast) | 1.914 | Staurosporine | 4.385 |

| 1,2,4-triazole-chalcone hybrid 24 | A549 (Lung) | 4.4 | Cisplatin | 15.3 |

| 1,2,4-triazole-chalcone hybrid 25 | A549 (Lung) | 16.04 | Cisplatin | 15.3 |

| 1,2,4-triazole derivative 7e | Hela (Cervical) | 2.9 | Cisplatin | - |

| 1,2,4-triazole derivative 10a | Hela (Cervical) | 5.6 | Cisplatin | - |

| 1,2,4-triazole derivative 7f | HepG2 (Liver) | 16.782 µg/mL | - | - |

| 1,2,4-triazole derivative 7a | HepG2 (Liver) | 20.667 µg/mL | - | - |

| 1,2,3-triazole/1,2,4-oxadiazole hybrid 7i | HT-29 (Colon) | 28 nM | Erlotinib | 33 nM |

| 1,2,3-triazole/1,2,4-oxadiazole hybrid 7j | HT-29 (Colon) | 45 nM | Erlotinib | 33 nM |

| 1,2,4-triazole pyridine hybrid TP6 | B16F10 (Melanoma) | 41.12 | - | - |

Note: IC50 values are presented as reported in the literature; direct comparison may be limited by variations in experimental conditions.

Anticancer Signaling Pathways

1,2,4-triazole derivatives exert their anticancer effects through various mechanisms, including the inhibition of key signaling pathways that regulate cell growth, proliferation, and apoptosis.

1.2.1. EGFR Signaling Pathway Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, upon activation, triggers downstream signaling cascades promoting cell proliferation and survival.[4] Some 1,2,4-triazole derivatives have been shown to inhibit EGFR, thereby blocking these pro-cancerous signals.[2][5][6]

Caption: Inhibition of the EGFR signaling pathway by 1,2,4-triazole derivatives.

1.2.2. Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. Many anticancer agents function by inducing apoptosis in cancer cells. Certain 1,2,4-triazole derivatives have been shown to trigger apoptosis through the intrinsic pathway, which involves the regulation of pro-apoptotic and anti-apoptotic proteins.[7][8][9][10]

Caption: Induction of apoptosis by 1,2,4-triazole derivatives.

Antifungal Activity of 1,2,4-Triazole Derivatives

1,2,4-triazole-containing compounds are among the most important classes of antifungal agents used in clinical practice. Their primary mechanism of action involves the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.

Quantitative Antifungal Activity Data

The antifungal efficacy of 1,2,4-triazole derivatives is typically assessed by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism. The table below presents MIC values for various 1,2,4-triazole derivatives against Candida albicans, a common fungal pathogen.

| Compound/Derivative Class | Fungal Strain | MIC (µg/mL) | Reference Drug | MIC (µg/mL) |

| 1,2,3-Benzotriazine-4-one hybrids | Candida albicans | 0.0156 - 2.0 | - | - |

| Benzothiazolyl-triazole hybrid 4a | Candida albicans | 0.39 | - | - |

| Benzyl oxyphenyl isoxazole hybrids (6a, 6h, 7c) | Candida albicans | <0.008 - 1 | - | - |

| Benzimidazole-triazole hybrids | Candida albicans | <0.063 - 32 | - | - |

| Triazole-piperdine-oxadiazoleside 19g | Candida albicans | 0.031 | Fluconazole | 0.25 |

| Triazole-piperdine-oxadiazoleside 20b | Candida albicans | 0.016 | Fluconazole | 0.25 |

| Benzyl and alkyl ether hybrid 34f | Candida albicans | 12.5 | Fluconazole | 0.78 |

| Triazole alcohol derivative 14l | Candida albicans | 0.125 | Fluconazole | 0.25 |

| Triazole alcohol derivatives (7b, 7e) | Fluconazole-resistant Candida spp. | 0.063 - 1 | Fluconazole | >4 |

Note: MIC values can vary depending on the specific strain and testing methodology.

Antifungal Mechanism: Inhibition of Ergosterol Biosynthesis

The primary target of azole antifungals is the enzyme lanosterol 14α-demethylase (CYP51), a cytochrome P450 enzyme essential for the conversion of lanosterol to ergosterol. By inhibiting this enzyme, 1,2,4-triazole derivatives disrupt the integrity of the fungal cell membrane, leading to growth inhibition.

Caption: Inhibition of ergosterol biosynthesis by 1,2,4-triazole derivatives.

Antimicrobial Activity of 1,2,4-Triazole Derivatives

In addition to their anticancer and antifungal properties, many 1,2,4-triazole derivatives exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria.

Quantitative Antimicrobial Activity Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected 1,2,4-triazole derivatives against common bacterial pathogens.

| Compound/Derivative Class | Bacterial Strain | MIC (µg/mL) | Reference Drug | MIC (µg/mL) |

| Ofloxacin analogues | S. aureus | 0.25 - 1 | Ofloxacin | 0.25 - 1 |

| Ofloxacin analogues | E. coli | 0.25 - 1 | Ofloxacin | 0.25 - 1 |

| Clinafloxacin hybrids (14a, 14b, 14c) | MRSA | 0.25 | Clinafloxacin | 1 |

| Phenylpiperazine hybrids | S. aureus | 0.12 - 1.95 | - | - |

| Phenylpiperazine hybrids | E. coli | 0.12 - 1.95 | - | - |

| 2-methylpiperazine hybrid 12h | MDR E. coli | 0.25 | Ciprofloxacin | >7.5 |

| Indole derivative 18 | S. aureus | 3.12 | - | - |

| Indole derivative 18 | E. coli | 3.12 | - | - |

Note: MIC values can vary depending on the specific strain and testing methodology.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of the biological activity of 1,2,4-triazole derivatives.

Experimental Workflow

The general workflow for assessing the biological activity of newly synthesized 1,2,4-triazole derivatives involves a series of in vitro assays.

Caption: General experimental workflow for evaluating 1,2,4-triazole derivatives.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[1]

Materials:

-

96-well plates

-

Cancer cell lines

-

Complete cell culture medium

-

1,2,4-triazole derivative stock solutions (in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

-

Compound Treatment: Prepare serial dilutions of the 1,2,4-triazole derivatives in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Broth Microdilution Method for Antifungal MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antifungal agent against a specific fungal strain.

Materials:

-

96-well microtiter plates

-

Fungal strain (e.g., Candida albicans)

-

RPMI-1640 medium (buffered with MOPS)

-

1,2,4-triazole derivative stock solutions

-

Spectrophotometer

-

Microplate reader

Procedure:

-

Inoculum Preparation: Culture the fungal strain on an appropriate agar plate. Prepare a suspension of the fungal cells in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.

-

Compound Dilution: Prepare serial twofold dilutions of the 1,2,4-triazole derivatives in RPMI-1640 medium directly in the 96-well plates.

-

Inoculation: Add 100 µL of the prepared fungal inoculum to each well containing the diluted compounds. Include a growth control (inoculum without compound) and a sterility control (medium only).

-

Incubation: Incubate the plates at 35°C for 24-48 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of fungal growth (typically ≥50% reduction) compared to the growth control, as determined visually or by reading the optical density at a specific wavelength (e.g., 530 nm) with a microplate reader.

Tubulin Polymerization Assay

This assay is used to determine if a compound inhibits the polymerization of tubulin into microtubules, a common mechanism of action for anticancer drugs.[1][11][12]

Materials:

-

Purified tubulin

-

General tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)

-

GTP solution

-

Glycerol

-

1,2,4-triazole derivative

-

96-well plates

-

Temperature-controlled microplate reader capable of reading absorbance at 340 nm

Procedure:

-

Reaction Setup: On ice, prepare a reaction mixture containing tubulin, general tubulin buffer, and GTP.

-

Compound Addition: Add the 1,2,4-triazole derivative at various concentrations to the wells of a pre-warmed 96-well plate. Include a vehicle control and a known tubulin inhibitor (e.g., colchicine) or promoter (e.g., paclitaxel) as controls.

-

Initiation of Polymerization: Add the tubulin reaction mixture to the wells to initiate polymerization.

-

Monitoring Polymerization: Immediately place the plate in a microplate reader pre-warmed to 37°C and monitor the change in absorbance at 340 nm over time (e.g., every 30 seconds for 60 minutes). An increase in absorbance indicates tubulin polymerization.

-

Data Analysis: Plot the absorbance at 340 nm versus time. The effect of the compound on the rate and extent of tubulin polymerization can be determined by comparing the polymerization curves of the treated samples to the vehicle control.

This guide provides a foundational understanding of the diverse biological activities of 1,2,4-triazole derivatives. The presented data, protocols, and pathway visualizations are intended to serve as a valuable resource for researchers dedicated to the discovery and development of novel therapeutics based on this versatile chemical scaffold.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and characterization of new 1,2,4-triazole anticancer scaffold derivatives: In Vitro study [ejchem.journals.ekb.eg]

- 9. Novel 1,2,4-triazole derivatives as apoptotic inducers targeting p53: Synthesis and antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Tubulin and microtubule based assays, compound screening, drug screening, pre-clinical drug screen for tubulin inhibitors and microtubule inhibitors. [cytoskeleton.com]

- 12. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Research Applications of CAS Number 64679-65-8 (Tiazotic Acid)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tiazotic acid, identified by CAS number 64679-65-8 and also known as Thiotriazoline, is a synthetic compound with a growing body of research highlighting its significant therapeutic potential. This technical guide provides a comprehensive overview of the research applications of this compound, focusing on its multifaceted biological activities, including cardioprotective, anti-ischemic, antioxidant, and anti-inflammatory effects. This document details quantitative data from key studies, outlines experimental protocols for its evaluation, and visualizes the signaling pathways through which it exerts its effects, offering a valuable resource for researchers and professionals in the field of drug discovery and development.

Introduction

This compound, with the chemical name 2-[(5-Methyl-1H-1,2,4-triazol-3-yl)thio]acetic acid, is a molecule of interest in medicinal chemistry due to its diverse pharmacological properties. It is recognized as a building block in complex organic synthesis and serves as a crucial intermediate in drug discovery research. The primary synthesis of this compound involves a nucleophilic substitution reaction between 5-methyl-1H-1,2,4-triazole-3-thiol and chloroacetic acid. This guide delves into the core research applications of this compound, providing a technical framework for its study and potential therapeutic development.

Biological Activities and Quantitative Data

This compound exhibits a range of biological activities that have been quantified in various preclinical and clinical studies. Its primary effects are centered around cellular protection, particularly in the context of ischemia and oxidative stress.

Cardioprotective and Anti-Ischemic Activity

This compound is widely recognized for its cardioprotective and anti-ischemic properties. It has been shown to improve myocardial function and reduce tissue damage in models of myocardial infarction.

| Parameter | Model/System | Dosage/Concentration | Observed Effect | Reference |

| Angina Attacks | Patients with Stable Angina (II-III Functional Class) | 600 mg/day | 46.32% reduction in weekly angina attacks. | [1] |

| Superoxide Radicals & Peroxynitrite | In vitro | 10⁻⁵–10⁻⁷ M | Reduction in the levels of superoxide radicals and peroxynitrite. | [1] |

Antioxidant and Anti-inflammatory Activity

The antioxidant and anti-inflammatory effects of this compound are central to its mechanism of action. It directly scavenges reactive oxygen species (ROS) and modulates inflammatory pathways.

Quantitative data on the specific IC50 or EC50 values for this compound in standardized antioxidant assays (e.g., DPPH, ABTS) and anti-inflammatory assays (e.g., inhibition of COX enzymes, cytokine production) are not extensively reported in the readily available literature. Further focused studies are required to establish these specific quantitative benchmarks.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the efficacy of this compound.

In Vivo Model of Myocardial Infarction

A commonly used model to study the cardioprotective effects of this compound is the isoproterenol-induced myocardial infarction model in rats.

Objective: To induce myocardial infarction in rats and assess the protective effects of this compound.

Materials:

-

Male Wistar rats (200-250g)

-

Isoproterenol hydrochloride (Sigma-Aldrich)

-

This compound (CAS 64679-65-8)

-

Saline solution (0.9% NaCl)

-

Anesthetic (e.g., ketamine/xylazine cocktail)

-

Electrocardiogram (ECG) machine

-

Biochemical assay kits for cardiac markers (e.g., CK-MB, LDH)

-

Histopathology equipment

Procedure:

-

Animal Acclimatization: House rats in standard laboratory conditions for at least one week prior to the experiment with free access to food and water.

-

Grouping: Divide the animals into the following groups (n=6-8 per group):

-

Control group (saline administration)

-

Isoproterenol-induced MI group (vehicle + isoproterenol)

-

This compound treatment group (this compound + isoproterenol)

-

-

Drug Administration:

-

Administer this compound (e.g., 50 mg/kg, intraperitoneally) or vehicle to the respective groups for a pre-determined period (e.g., 7 days) before MI induction.

-

-

Induction of Myocardial Infarction:

-

On the final two days of the pretreatment period, administer isoproterenol (e.g., 85 mg/kg, subcutaneously) at a 24-hour interval to induce myocardial infarction in the MI and treatment groups.

-

-

Monitoring and Sample Collection:

-

Record ECG changes at baseline and after MI induction.

-

24 hours after the final isoproterenol injection, euthanize the animals under anesthesia.

-

Collect blood samples via cardiac puncture for the analysis of cardiac injury markers (CK-MB, LDH).

-

Excise the hearts for histopathological examination (e.g., H&E staining, TTC staining) to assess the extent of myocardial necrosis.

-

-

Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to compare the different groups.

DPPH Radical Scavenging Assay (General Protocol)

This assay is a standard method to evaluate the in vitro antioxidant activity of a compound.

Objective: To determine the free radical scavenging capacity of this compound.

Materials:

-

This compound (CAS 64679-65-8)

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol

-

Methanol

-

Ascorbic acid (as a positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

-

Prepare serial dilutions of the this compound stock solution to obtain a range of concentrations.

-

Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM).

-

-

Assay:

-

Add a fixed volume of the DPPH solution to each well of the 96-well plate.

-

Add an equal volume of the different concentrations of this compound, positive control, or blank (solvent) to the wells.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

-

Measurement:

-

Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a microplate reader.

-

-

Calculation:

-

Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

-

Plot a dose-response curve and determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).

-

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects through the modulation of several key signaling pathways involved in cellular stress responses, inflammation, and survival.

Modulation of the Nitric Oxide (NO) System

This compound has been shown to interact with the nitric oxide (NO) signaling pathway, which is crucial for maintaining cardiovascular homeostasis. It can enhance the bioavailability of NO and protect it from degradation by reactive oxygen species.

Inhibition of the NF-κB Signaling Pathway

Nuclear factor-kappa B (NF-κB) is a key transcription factor that regulates inflammatory responses. This compound can inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes.

References

The Discovery and Development of Thiotriazoline: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Thiotriazoline, a compound born from extensive research in the field of metabolic cytoprotectors, has carved a niche in the therapeutic landscape, particularly in the management of ischemic conditions. This technical guide delves into the history of its discovery, elucidates its multifaceted mechanism of action, and provides a detailed overview of the experimental methodologies that have been pivotal in characterizing its pharmacological profile. Quantitative data from key studies are presented in a structured format to facilitate comparative analysis. Furthermore, this guide offers visualizations of the intricate signaling pathways and experimental workflows associated with Thiotriazoline research, rendered in the DOT language for clarity and reproducibility.

Discovery and History

The journey of Thiotriazoline began with a dedicated effort by a team of scientists led by Professor I. A. Mazur. In their quest for a novel therapeutic agent with potent anti-ischemic properties, they synthesized and screened over 1,000 compounds.[1] Thiotriazoline, chemically known as morpholinium 3-methyl-1,2,4-triazolyl-5-thioacetate, emerged as the most promising candidate from this exhaustive search.[1] Its unique cation-anionic structure, based on a 1,2,4-triazole molecule, set it apart and laid the foundation for a new class of metabolitotropic cyto- and cardioprotectors.[1]

Initial preclinical studies quickly established its significant anti-ischemic, cardioprotective, antioxidant, and immunomodulatory properties.[1] These findings propelled Thiotriazoline into further development and eventual clinical use for a range of cardiovascular and ophthalmological diseases.[1]

Pharmacological Profile

Mechanism of Action

Thiotriazoline exerts its therapeutic effects through a multi-pronged mechanism of action that primarily revolves around the mitigation of cellular damage induced by ischemia and oxidative stress.

-

Antioxidant and Membrane-Stabilizing Effects: Thiotriazoline is a potent antioxidant. It directly scavenges reactive oxygen species (ROS) and reduces the concentration of free radicals.[1] This action is crucial in preventing lipid peroxidation of cell membranes, thereby preserving their structural integrity and function.

-

Metabolic Modulation: A key aspect of Thiotriazoline's mechanism is its ability to optimize cellular energy metabolism, particularly under hypoxic conditions. It achieves this by:

-

Normalizing the Krebs Cycle: Thiotriazoline helps to maintain the normal functioning of the Krebs cycle, a critical pathway for cellular energy production.[1]

-

Activating the Malate-Aspartate Shuttle: It enhances the activity of the compensatory malate-aspartate shuttle.[1] This shuttle is vital for transporting reducing equivalents (in the form of NADH) from the cytosol into the mitochondria for oxidative phosphorylation, thus boosting ATP production.

-

-

Modulation of Signaling Pathways: Thiotriazoline influences several key intracellular signaling pathways:

-

Nitric Oxide (NO) Signaling: It modulates the nitric oxide system, which plays a crucial role in regulating vascular tone and myocardial contractility.

-

NF-κB Signaling: Thiotriazoline has been shown to interact with the NF-κB signaling pathway, a central regulator of inflammation and cell survival.

-

Heat Shock Protein (HSP70) Expression: It can influence the expression of heat shock proteins, particularly HSP70, which are critical for protecting cells from stress-induced damage.

-

Pharmacokinetics

Pharmacokinetic studies in healthy volunteers have been conducted to characterize the absorption, distribution, metabolism, and excretion of Thiotriazoline. While the full dataset from these studies is not publicly available, reports indicate that the drug is well-absorbed and distributed. The key pharmacokinetic parameters are essential for determining appropriate dosing regimens.

Table 1: Pharmacokinetic Parameters of Thiotriazoline in Healthy Volunteers

| Parameter | Value | Unit |

| Cmax | Data not available | ng/mL |

| tmax | Data not available | h |

| AUC | Data not available | ng·h/mL |

| t1/2 | Data not available | h |

| Data from a clinical study on the pharmacokinetics of Thiotriazoline in healthy volunteers. Specific values are not publicly available. |

Clinical Efficacy: Quantitative Data

Clinical trials have demonstrated the efficacy of Thiotriazoline in the treatment of stable angina pectoris. A notable comparative international multicenter randomized trial assessed its anti-anginal and anti-ischemic efficacy.

Table 2: Clinical Efficacy of Thiotriazoline in Patients with Stable Angina Pectoris

| Outcome Measure | Thiotriazoline (600 mg/day) | Control/Comparator | p-value |

| Reduction in weekly angina attacks | 46.32% | 33.24% (placebo) | 0.028 |

| Increase in exercise tolerance | Significant increase | - | < 0.05 |

| Data from a comparative international multicenter randomized trial in patients with chronic ischemic heart disease. |

Experimental Protocols

The characterization of Thiotriazoline's pharmacological properties has been underpinned by a variety of sophisticated experimental techniques. Below are detailed methodologies for key experiments.

Measurement of Citrate Synthase Activity (Krebs Cycle)

This protocol is adapted from standard methods for assessing mitochondrial function and can be used to evaluate the effect of Thiotriazoline on a key Krebs cycle enzyme.

Objective: To determine the activity of citrate synthase in isolated rat heart mitochondria following treatment with Thiotriazoline.

Materials:

-

Isolated rat heart mitochondria

-

Thiotriazoline solution of desired concentrations

-

Assay Buffer: 100 mM Tris-HCl, pH 8.1

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution: 10 mM in assay buffer

-

Acetyl-CoA solution: 10 mM in ultrapure water

-

Oxaloacetate solution: 10 mM in assay buffer

-

Spectrophotometer capable of reading at 412 nm

Procedure:

-

Mitochondrial Preparation: Isolate mitochondria from rat hearts using standard differential centrifugation methods.

-

Sample Preparation: Resuspend the mitochondrial pellet in a minimal volume of isolation buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

-

Treatment: Incubate aliquots of the mitochondrial suspension with varying concentrations of Thiotriazoline (and a vehicle control) for a predetermined time at 37°C.

-

Assay Reaction: a. In a cuvette, add the following in order:

- 800 µL of Assay Buffer

- 100 µL of DTNB solution

- 50 µL of the Thiotriazoline-treated (or control) mitochondrial suspension

- 50 µL of Acetyl-CoA solution b. Mix gently by inversion. c. Place the cuvette in the spectrophotometer and record the baseline absorbance at 412 nm for 1-2 minutes. d. Initiate the reaction by adding 50 µL of Oxaloacetate solution. e. Immediately start recording the change in absorbance at 412 nm for 5-10 minutes.

-

Data Analysis: a. Calculate the rate of change in absorbance (ΔA412/min) from the linear portion of the curve. b. Use the molar extinction coefficient of DTNB (13.6 mM⁻¹cm⁻¹) to calculate the enzyme activity in µmol/min/mg of mitochondrial protein.

ELISA for eNOS Expression

This protocol outlines the steps for quantifying the expression of endothelial nitric oxide synthase (eNOS) in tissue homogenates or cell lysates.

Objective: To measure the effect of Thiotriazoline on eNOS protein expression.

Materials:

-

Tissue homogenates or cell lysates from control and Thiotriazoline-treated samples

-

Commercially available eNOS ELISA kit

-

Microplate reader

Procedure:

-

Sample Preparation: Prepare tissue homogenates or cell lysates according to the ELISA kit manufacturer's instructions. Ensure protein concentrations are equal across all samples.

-

ELISA Assay: a. Reconstitute all reagents as per the kit protocol. b. Add 100 µL of standards and samples to the appropriate wells of the antibody-pre-coated microplate. c. Incubate for the time and temperature specified in the kit manual (typically 1-2 hours at 37°C). d. Wash the wells multiple times with the provided wash buffer. e. Add 100 µL of the biotin-conjugated detection antibody to each well. f. Incubate as specified. g. Wash the wells. h. Add 100 µL of streptavidin-HRP conjugate to each well. i. Incubate as specified. j. Wash the wells. k. Add 100 µL of TMB substrate solution to each well and incubate in the dark until color develops. l. Add 50 µL of stop solution to each well.

-

Data Analysis: a. Read the absorbance of each well at 450 nm using a microplate reader. b. Generate a standard curve by plotting the absorbance of the standards against their known concentrations. c. Determine the concentration of eNOS in the samples by interpolating their absorbance values on the standard curve.

RT-PCR for iNOS mRNA Expression

This protocol describes the methodology for quantifying the relative expression of inducible nitric oxide synthase (iNOS) mRNA.

Objective: To determine the effect of Thiotriazoline on iNOS gene expression.

Materials:

-

RNA extracted from control and Thiotriazoline-treated cells or tissues

-

Reverse transcriptase enzyme and reagents

-

iNOS-specific primers and a housekeeping gene primer (e.g., GAPDH)

-

SYBR Green or other fluorescent DNA-binding dye

-

Real-time PCR instrument

Procedure:

-

RNA Extraction and cDNA Synthesis: a. Extract total RNA from samples using a suitable kit or method. b. Assess RNA quality and quantity. c. Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

Real-time PCR: a. Prepare a PCR master mix containing SYBR Green, forward and reverse primers for iNOS and the housekeeping gene, and cDNA template. b. Run the real-time PCR reaction using a standard thermal cycling protocol (denaturation, annealing, extension). c. Include no-template controls to check for contamination.

-

Data Analysis: a. Determine the cycle threshold (Ct) values for both iNOS and the housekeeping gene in all samples. b. Calculate the relative expression of iNOS mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing the Thiotriazoline-treated samples to the control samples.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways influenced by Thiotriazoline and a typical experimental workflow for its preclinical evaluation.

Caption: Thiotriazoline's multifaceted mechanism of action.

Caption: A typical preclinical experimental workflow.

Conclusion

Thiotriazoline stands as a testament to the power of targeted drug discovery. Its unique mechanism of action, centered on the restoration of cellular metabolic balance and the mitigation of oxidative stress, has established it as a valuable therapeutic agent in the management of ischemic heart disease. The experimental protocols and data presented in this guide provide a comprehensive overview for researchers and drug development professionals, fostering a deeper understanding of this important medication and paving the way for future investigations into its full therapeutic potential.

References

In vitro screening of novel 1,2,4-triazole compounds

An In-Depth Technical Guide to the In Vitro Screening of Novel 1,2,4-Triazole Compounds

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole nucleus is a foundational scaffold in medicinal chemistry, renowned for its presence in a wide array of therapeutic agents with diverse pharmacological activities. These include potent antifungal, anticancer, antimicrobial, and anticonvulsant properties. The versatility of the triazole ring allows for extensive synthetic modifications, making it a prime candidate for novel drug discovery programs. This guide provides a comprehensive overview of the essential in vitro screening methodologies required to identify and characterize new 1,2,4-triazole derivatives with therapeutic potential. It includes detailed experimental protocols, tabulated quantitative data from recent studies, and logical workflows to guide the screening process.

The initial phase of drug discovery involves a systematic process of screening, confirmation, and preliminary characterization, often referred to as a screening cascade.[1][2] This workflow is designed to efficiently identify promising "hit" compounds from a library of synthesized molecules and eliminate those with undesirable properties early on, thus saving time and resources.[1]

References

The Structure-Activity Relationship of 1,2,4-Triazole Derivatives as Cardioprotective Agents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole nucleus is a versatile scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Recently, this heterocyclic motif has gained significant attention for its potential in developing novel cardioprotective agents. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 1,2,4-triazole-based compounds, focusing on their mechanisms of action in protecting the heart from injury, particularly through the modulation of key signaling pathways involved in oxidative stress and fibrosis.

Core Structure and Pharmacological Significance

The 1,2,4-triazole ring, a five-membered heterocycle with three nitrogen atoms, serves as a stable and synthetically accessible pharmacophore.[1] Its unique electronic properties and ability to form hydrogen bonds allow for potent and selective interactions with various biological targets.[2] In the context of cardioprotection, derivatives of 1,2,4-triazole have been primarily investigated for their ability to mitigate damage from ischemia-reperfusion (I/R) injury, combat pathological cardiac fibrosis, and reduce oxidative stress.[3][4]

Structure-Activity Relationship (SAR) Analysis

The cardioprotective activity of 1,2,4-triazole derivatives is intricately linked to the nature and position of substituents on the triazole core. SAR studies have revealed several key structural features that govern efficacy.

The 1,2,4-Triazole-3-thione Scaffold

A prominent subclass of cardioprotective agents is based on the 1,2,4-triazole-3-thione core. These compounds have shown potent activity in preventing pathological cardiac fibrosis and remodeling.[3] The thione group (C=S) at the 3-position appears to be crucial for activity.

A notable example involves a series of DCN1 inhibitors, where DCN1 is a critical E3 ligase involved in processes leading to heart failure and fibrotic diseases.[3] Optimization of a high-throughput screening hit, HD1 , led to the discovery of HD2 , a highly potent and selective DCN1 inhibitor.[3] This optimization highlights a clear SAR, where specific modifications dramatically increased inhibitory potency.

| Compound | Structure | Target | IC50 (nM) | Key SAR Observations |

| HD1 | (Structure not fully disclosed in abstract) | DCN1 | (Screening Hit) | Initial hit compound identified from high-throughput screening.[3] |

| HD2 | 1,2,4-triazole-3-thione derivative | DCN1 | 2.96 | Optimized derivative with high potency and selectivity. Effectively relieves cardiac fibroblast activation and reduces cardiac fibrosis in vivo.[3] |

The cardioprotective effect of HD2 is linked to the inhibition of cullin 3 neddylation, which leads to the accumulation of its substrate, Nuclear factor erythroid 2-related factor 2 (Nrf2).[3]

Substitutions at the 3- and 5-Positions for Nrf2 Activation

While not always in a direct cardiac model, SAR studies on 1,2,4-triazoles developed for neuroprotection offer valuable insights, as the underlying mechanisms, particularly the activation of the Nrf2 pathway, are highly relevant to cardioprotection.[4][5] The Nrf2 signaling pathway is a primary endogenous defense against oxidative stress.[4]

Structure-activity relationship analysis of 1,3,5-triaryl substituted triazole derivatives revealed that:

-

Alkyl groups or substituents at the 3-position of the triazole ring generally lead to better protective effects.[5]

-

The introduction of a phenolic hydroxyl group is a common strategy to impart antioxidant activity, which is crucial for activating the Nrf2 pathway.[5]

| Compound Series | General Structure | Key SAR Findings | Protective Effect |

| 1,3,5-Triaryl Triazoles | Triazole core with aryl substituents at N1, C3, and C5 positions | Compounds with alkyl groups or substituents at the 3-position showed enhanced protective effects. The 3,5-dimethyl substituted compound 24 was identified as the most effective.[5] | Neuroprotective effect via Nrf2 activation, scavenging of reactive oxygen species (ROS), and restoration of mitochondrial membrane potential.[5] |

These findings suggest that strategic placement of small alkyl groups and phenolic moieties on the 1,2,4-triazole scaffold can optimize Nrf2 activation, a key mechanism for cardioprotection.

Signaling Pathways and Mechanisms of Action

The cardioprotective effects of 1,2,4-triazole derivatives are primarily mediated through the modulation of two critical signaling pathways: the Nrf2 antioxidant response pathway and pathways governing cardiac fibrosis, such as the TGF-β pathway.

The Keap1-Nrf2 Signaling Pathway

Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[4] In the presence of oxidative stress or electrophilic compounds, this interaction is disrupted. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of a suite of protective genes, including Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).[5][6]

Certain 1,2,4-triazole derivatives act as potent activators of this pathway. They can function by either directly inhibiting the Keap1-Nrf2 protein-protein interaction or by targeting upstream regulators like DCN1, which indirectly leads to Nrf2 stabilization and accumulation.[3][5]

Inhibition of Cardiac Fibroblast Activation

Cardiac fibrosis, the excessive deposition of extracellular matrix proteins, is a hallmark of most forms of heart disease. A key initiating factor is the activation of cardiac fibroblasts, often driven by signaling molecules like Transforming Growth Factor-β (TGF-β).[7][8]

The 1,2,4-triazole-3-thione derivative HD2 has been shown to effectively relieve Angiotensin II (Ang II) and TGF-β-induced cardiac fibroblast activation in vitro.[3] This suggests that these compounds can directly interfere with the signaling cascade that leads to fibrosis, representing a crucial mechanism for their cardioprotective effects against structural remodeling of the heart.

Experimental Protocols

The evaluation of 1,2,4-triazole-based cardioprotective agents involves a range of in vitro and in vivo experimental models. Below are summaries of key protocols cited in the literature.

In Vivo Model: Myocardial Ischemia-Reperfusion (I/R) Injury in Rats

This is the gold-standard preclinical model to assess cardioprotection.

-

Objective: To evaluate the efficacy of a test compound in reducing myocardial infarct size and preserving cardiac function following a simulated heart attack.

-

Methodology:

-

Anesthesia and Ventilation: Male Sprague-Dawley or Wistar rats are anesthetized (e.g., with thiobutabarbital sodium, 100 mg/kg, i.p.) and mechanically ventilated.[9]

-

Surgical Procedure: A thoracotomy is performed to expose the heart. A suture is passed around the left anterior descending (LAD) coronary artery.[10]

-

Ischemia: The suture is tightened to occlude the LAD, inducing regional myocardial ischemia. Occlusion is typically maintained for 30-45 minutes.[11]

-

Reperfusion: The suture is released, allowing blood flow to return to the ischemic region, initiating reperfusion. Reperfusion is typically allowed for 2 to 24 hours.[10]

-

Compound Administration: The 1,2,4-triazole derivative is administered at a predetermined dose and time (e.g., just before reperfusion) via intravenous or intraperitoneal injection.

-

Infarct Size Measurement: At the end of the reperfusion period, the heart is excised. The LAD is re-occluded, and a dye (e.g., Evans blue) is perfused to delineate the non-ischemic area (Area At No Risk, AANR). The heart is then sliced, and the slices are incubated in 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable myocardium red, leaving the infarcted tissue pale white.[9]

-

Data Analysis: The infarct size is expressed as a percentage of the Area At Risk (AAR). Cardiac function may also be assessed via echocardiography before and after the procedure.

-

In Vitro Model: Cell-Based Ischemia-Reperfusion Assay

This high-throughput method allows for the screening of compounds for protective effects against I/R-induced cell death.[12]

-

Objective: To identify compounds that protect cultured cardiac cells (e.g., H9c2 myoblasts or primary cardiomyocytes) from death induced by simulated I/R.

-

Methodology:

-

Cell Culture: Cells are seeded in multi-well plates (e.g., 24-well) designed for metabolic analysis (e.g., Seahorse XF plates).[12]

-

Compound Incubation: Test compounds (e.g., 1,2,4-triazole derivatives) are added to the cell media.

-

Simulated Ischemia: The plate is transferred to a hypoxic chamber with an oxygen-free gas mixture. The media is replaced with a low-pH, substrate-depleted "ischemia buffer" to mimic the ischemic environment.[12]

-

Simulated Reperfusion: After a defined ischemic period, the ischemia buffer is replaced with normal, oxygenated culture medium.

-

Cell Viability Assessment: Cell death is quantified using a luminescence-based cytotoxicity assay (e.g., CytoTox-Glo™), which measures the release of a protease from dead cells.[12]

-

Data Analysis: The viability of compound-treated cells is compared to vehicle-treated controls to determine the percentage of protection.

-

Western Blot Analysis for Nrf2 Pathway Activation

This technique is used to measure changes in the protein levels of key components of the Nrf2 signaling pathway.

-

Objective: To determine if a 1,2,4-triazole derivative induces the nuclear translocation of Nrf2 and the expression of its downstream target proteins.

-

Methodology:

-

Cell/Tissue Lysis: Cells or heart tissue previously treated with the test compound are lysed to extract total protein. For nuclear translocation studies, cytoplasmic and nuclear fractions are separated.[1][13]

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard assay (e.g., BCA assay).[13]

-

SDS-PAGE: Equal amounts of protein (e.g., 20-40 µg) are loaded onto a polyacrylamide gel and separated by size via electrophoresis.[13]

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF).

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., Nrf2, Keap1, HO-1, β-actin as a loading control).[13]

-

Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore. The signal is detected using chemiluminescence or fluorescence imaging.

-

Data Analysis: The intensity of the protein bands is quantified using densitometry software. The expression of target proteins is normalized to the loading control. An increase in nuclear Nrf2 and total HO-1 indicates pathway activation.

-

Conclusion and Future Directions

The 1,2,4-triazole scaffold is a promising starting point for the development of novel cardioprotective agents. SAR studies have identified the 1,2,4-triazole-3-thione core and specific substitutions at the 3- and 5-positions as critical for activity. The primary mechanisms of action converge on the activation of the Nrf2 antioxidant pathway and the inhibition of pro-fibrotic signaling.

Future research should focus on:

-

Expanding Quantitative SAR: Generating more comprehensive data sets with a wider range of substitutions to build robust QSAR models.

-

Multi-Targeting Approaches: Designing hybrid molecules that simultaneously target oxidative stress and inflammation or fibrosis for synergistic effects.

-

Improving Pharmacokinetics: Optimizing lead compounds for better bioavailability, metabolic stability, and cardiac tissue distribution.

By leveraging the insights from SAR and mechanistic studies, the development of potent and selective 1,2,4-triazole-based drugs offers a promising therapeutic strategy for mitigating the devastating effects of cardiovascular disease.

References

- 1. Comparison of human Nrf2 antibodies: A tale of two proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of 1,2,4-Triazole-3-thione Derivatives as Potent and Selective DCN1 Inhibitors for Pathological Cardiac Fibrosis and Remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro Assessment of Cardiac Fibroblast Activation at Physiologic Stiffness - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and biological evaluation of 1,2,4-triazole derivatives as potential Nrf2 activators for the treatment of cerebral ischemic injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. JCI - Fibroblast-specific TGF-β–Smad2/3 signaling underlies cardiac fibrosis [jci.org]

- 8. academic.oup.com [academic.oup.com]

- 9. Cardioprotection from Ischemia-Reperfusion Injury by Near-Infrared Light in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Rat Experimental Model of Myocardial Ischemia/Reperfusion Injury: An Ethical Approach to Set up the Analgesic Management of Acute Post-Surgical Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.physiology.org [journals.physiology.org]

- 12. A cell-based phenotypic assay to identify cardioprotective agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Western Blotting for Protein Expression of the Keap1/Nrf2/HO-1 Pathway and NF-κB Pathway [bio-protocol.org]

An In-depth Technical Guide on the Antifungal Potential of 2-((5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl)acetic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antifungal potential of 2-((5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl)acetic acid and its derivatives. This class of compounds belongs to the broader family of 1,2,4-triazoles, which are well-established as potent antifungal agents. This document details their mechanism of action, provides standardized experimental protocols for their evaluation, and presents available quantitative data on their antifungal activity.

Introduction: The Promise of Novel Triazole Derivatives

Fungal infections pose a significant and growing threat to public health, particularly with the rise of immunocompromised patient populations. The increasing prevalence of drug-resistant fungal strains necessitates the urgent development of new, effective antifungal agents. The 1,2,4-triazole scaffold has been a cornerstone in the development of antifungal drugs, with prominent examples including fluconazole and itraconazole. These agents function by disrupting the fungal cell membrane, a critical component for fungal viability. The exploration of novel derivatives of the 1,2,4-triazole core, such as those based on 2-((5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl)acetic acid, represents a promising avenue for the discovery of next-generation antifungal therapies.

Mechanism of Action: Targeting Fungal Cell Integrity

The primary antifungal mechanism of triazole derivatives lies in their ability to inhibit the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1] Specifically, these compounds target and inhibit the cytochrome P450-dependent enzyme lanosterol 14α-demethylase (CYP51).[1] This enzyme plays a crucial role in the conversion of lanosterol to ergosterol.

The inhibition of CYP51 leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterol precursors in the fungal cell membrane. This disruption of the membrane's structure and function ultimately compromises the integrity of the fungal cell, leading to the inhibition of fungal growth and, in some cases, cell death. Recent studies also suggest that triazoles may have a secondary mechanism of action involving the feedback inhibition of HMG-CoA reductase, a key enzyme in the mevalonate pathway which produces precursors for ergosterol synthesis.[2]

Figure 1: General mechanism of action of triazole antifungal agents.

Experimental Protocols

The following section details a standardized methodology for the synthesis and in vitro antifungal evaluation of 2-((5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl)acetic acid derivatives.

Synthesis of 2-((5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl)acetic Acid Derivatives

A general synthetic route to obtain the title compounds and their derivatives, such as esters and amides, is outlined below. This process typically involves the initial synthesis of the core triazole ring, followed by substitution reactions to introduce the acetic acid moiety and subsequent derivatization.

Figure 2: General workflow for the synthesis of the target compounds.

Materials and Methods:

-

Starting Materials: 5-methyl-1H-1,2,4-triazole-3-thiol, chloroacetic acid (or its esters/amides), appropriate solvents (e.g., ethanol, DMF), and bases (e.g., sodium hydroxide, triethylamine).

-

Reaction Conditions: The reaction is typically carried out by stirring the reactants in a suitable solvent at room temperature or with gentle heating. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is worked up by standard procedures such as filtration, extraction, and washing. The crude product is then purified by recrystallization or column chromatography.

-

Characterization: The structure of the synthesized compounds is confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method

The antifungal activity of the synthesized compounds is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI), with appropriate modifications. This method allows for the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Experimental Workflow:

Figure 3: Workflow for broth microdilution antifungal susceptibility testing.

Detailed Protocol:

-

Preparation of Fungal Inoculum:

-

Fungal strains (e.g., Candida albicans, Aspergillus niger) are cultured on a suitable agar medium (e.g., Sabouraud Dextrose Agar) at an appropriate temperature and for a sufficient duration to obtain mature cultures.

-

A suspension of the fungal spores or cells is prepared in sterile saline or broth.

-

The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to a specific cell density. The inoculum is then further diluted to the final desired concentration.

-

-

Preparation of Test Compounds:

-

Stock solutions of the synthesized compounds are prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).

-

Serial two-fold dilutions of the stock solutions are prepared in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI-1640).

-

-

Inoculation and Incubation:

-

Each well of the microtiter plate is inoculated with the prepared fungal suspension.

-

The plates are incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours), depending on the fungal species.

-

-

Determination of Minimum Inhibitory Concentration (MIC):

-

Following incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus.

-

A positive control (fungal growth without any compound) and a negative control (broth only) are included in each assay. A standard antifungal drug (e.g., fluconazole) is also tested as a reference.

-

Quantitative Data on Antifungal Activity

While extensive research on a wide range of 1,2,4-triazole derivatives has demonstrated their antifungal potential, specific quantitative data for 2-((5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl)acetic acid derivatives are limited in the publicly available literature. However, studies on structurally similar compounds provide valuable insights into their potential efficacy.

A study on 2-((5-(2-bromophenyl)-4-substituted-4H-1,2,4-triazol-3-yl)thio)acetates revealed notable antifungal activity.[3] The most active compounds in this series demonstrated significant effects against Candida albicans.[3] The conversion of the carboxylic acid to certain salts, such as dimethylammonium salts, was found to enhance the antifungal effect.[3]

The table below presents hypothetical MIC values for a series of 2-((5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl)acetic acid derivatives against common fungal pathogens, based on the activity of structurally related compounds. These values are for illustrative purposes and would need to be confirmed by experimental testing.

| Compound ID | R Group (Ester/Amide) | MIC (µg/mL) vs. Candida albicans | MIC (µg/mL) vs. Aspergillus niger |

| IA | -OH (Acid) | 16 | 32 |

| IB | -OCH3 (Methyl Ester) | 8 | 16 |

| IC | -OC2H5 (Ethyl Ester) | 8 | 16 |

| ID | -NH2 (Amide) | 16 | 32 |

| IE | -NHCH3 (N-Methylamide) | 8 | 16 |

| Fluconazole | (Reference) | 0.5 | >64 |

Conclusion and Future Directions

Derivatives of 2-((5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl)acetic acid represent a promising class of compounds for the development of new antifungal agents. Their structural similarity to established triazole antifungals suggests a similar mechanism of action involving the inhibition of ergosterol biosynthesis. The limited available data on analogous structures indicate that these compounds are likely to possess significant antifungal activity.

Further research is warranted to synthesize and evaluate a broader range of derivatives of this core structure. Structure-activity relationship (SAR) studies will be crucial to identify the most potent and selective compounds. In addition to in vitro studies, in vivo efficacy and toxicity assessments will be necessary to determine the therapeutic potential of these novel triazole derivatives. The development of compounds with improved activity against resistant fungal strains remains a key objective in this field.

References